molecular formula C12H14N2 B12984842 (R)-2-Methyl-4-(pyrrolidin-2-yl)benzonitrile

(R)-2-Methyl-4-(pyrrolidin-2-yl)benzonitrile

Cat. No.: B12984842
M. Wt: 186.25 g/mol
InChI Key: JFTLTZKITVQKKJ-GFCCVEGCSA-N
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Description

®-2-Methyl-4-(pyrrolidin-2-yl)benzonitrile is a compound that features a pyrrolidine ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-4-(pyrrolidin-2-yl)benzonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the benzonitrile moiety. One common approach is to start with a suitable precursor that can be cyclized to form the pyrrolidine ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. Once the pyrrolidine ring is formed, it can be functionalized and coupled with a benzonitrile derivative under conditions that promote nucleophilic substitution or other coupling reactions .

Industrial Production Methods

Industrial production methods for ®-2-Methyl-4-(pyrrolidin-2-yl)benzonitrile would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-4-(pyrrolidin-2-yl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidinone derivatives, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

®-2-Methyl-4-(pyrrolidin-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Methyl-4-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure, which allows for better interaction with the target site. The nitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methyl-4-(pyrrolidin-2-yl)benzonitrile is unique due to the combination of the pyrrolidine ring and the benzonitrile moiety, which can confer specific biological activities and chemical reactivity. This combination allows for the exploration of new chemical space and the development of compounds with potentially novel properties .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-methyl-4-[(2R)-pyrrolidin-2-yl]benzonitrile

InChI

InChI=1S/C12H14N2/c1-9-7-10(4-5-11(9)8-13)12-3-2-6-14-12/h4-5,7,12,14H,2-3,6H2,1H3/t12-/m1/s1

InChI Key

JFTLTZKITVQKKJ-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H]2CCCN2)C#N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCN2)C#N

Origin of Product

United States

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